Cas no 2408430-33-9 (5-Nitro-1H-indole-2-boronic acid pinacol ester)
5-Nitro-1H-indole-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-1H-indole-2-boronic acid pinacol ester
- SB36110
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- MDL: MFCD11858376
- Inchi: 1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-9-7-10(17(18)19)5-6-11(9)16-12/h5-8,16H,1-4H3
- InChI Key: DAOBBWDPLBBGFM-UHFFFAOYSA-N
- SMILES: O1B(C2=CC3C=C(C=CC=3N2)[N+](=O)[O-])OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 421
- Topological Polar Surface Area: 80.1
5-Nitro-1H-indole-2-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-1g |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 1g |
15943.2CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-5g |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 5g |
58345.32CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-500mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 500mg |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-250mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 250mg |
4655.75CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-1g |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 1g |
¥16438.61 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-5g |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 5g |
¥60158.31 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-500mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 500mg |
¥8726.45 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0060P-250mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 97% | 250mg |
¥4800.42 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1124469-250mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 95% | 250mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1124469-500mg |
5-Nitro-1H-indole-2-boronic acid pinacol ester |
2408430-33-9 | 95% | 500mg |
$1115 | 2024-07-28 |
5-Nitro-1H-indole-2-boronic acid pinacol ester Suppliers
5-Nitro-1H-indole-2-boronic acid pinacol ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Nitro-1H-indole-2-boronic acid pinacol ester
Introduction to 5-Nitro-1H-indole-2-boronic acid pinacol ester (CAS No: 2408430-33-9)
5-Nitro-1H-indole-2-boronic acid pinacol ester, identified by its Chemical Abstracts Service (CAS) number 2408430-33-9, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This boronic acid derivative is particularly valued for its role as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone method in modern synthetic organic chemistry. The nitro group and the indole core contribute to its unique reactivity and utility, making it a versatile building block for the development of complex molecular architectures.
The indole scaffold, a prominent structural motif in numerous bioactive compounds, lends itself to diverse functionalization strategies. The introduction of a nitro group at the 5-position enhances the electrophilicity of the indole ring, facilitating further chemical transformations. In particular, the boronic acid pinacol ester moiety (B(OMe)₂) serves as an excellent leaving group in cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. This property has made 5-Nitro-1H-indole-2-boronic acid pinacol ester a preferred reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Recent advancements in pharmaceutical research have highlighted the importance of 5-Nitro-1H-indole-2-boronic acid pinacol ester in the development of novel therapeutic agents. The indole-nitro combination is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged this compound to synthesize derivatives that target specific disease pathways. For instance, studies have demonstrated its utility in generating indole-based molecules with enhanced binding affinity to biological receptors. The boronic ester functionality allows for further derivatization via cross-coupling reactions, enabling the creation of structurally diverse libraries for high-throughput screening.
In materials science, the unique electronic properties of 5-Nitro-1H-indole-2-boronic acid pinacol ester have been explored for applications in organic electronics. The nitro group can modulate electron delocalization within the indole ring, influencing charge transport properties. This has led to investigations into its use as a precursor for organic semiconductors and light-emitting diodes (OLEDs). The boronic ester group also facilitates polymerization reactions, allowing for the construction of functionalized polymers with tailored properties. Such materials are increasingly relevant in flexible electronics and sustainable technologies.
The synthesis of 5-Nitro-1H-indole-2-boronic acid pinacol ester typically involves multi-step processes starting from commercially available indole derivatives. The nitration step introduces the nitro group at the 5-position, followed by lithiation and subsequent borylation to install the boronic ester functionality. Advances in synthetic methodologies have improved the efficiency and yield of these transformations, making large-scale production more feasible. Modern techniques such as flow chemistry have further enhanced scalability while maintaining high purity standards.
From an industrial perspective, 5-Nitro-1H-indole-2-boronic acid pinacol ester represents a critical component in drug discovery pipelines. Its role as a cross-coupling precursor enables rapid assembly of complex molecular structures, reducing development timelines. Pharmaceutical companies often rely on such intermediates to accelerate lead optimization processes. Additionally, its compatibility with green chemistry principles—such as solvent-free conditions and catalytic methods—aligns with growing environmental concerns in chemical manufacturing.
The future prospects for 5-Nitro-1H-indole-2-boronic acid pinacol ester are promising, with ongoing research exploring new applications and synthetic routes. Innovations in computational chemistry are aiding in predicting reactivity patterns and designing novel derivatives with improved properties. Collaborative efforts between academia and industry are driving progress toward next-generation therapeutics and materials based on this versatile compound.
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